1-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione
Description
The compound 1-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione features a bicyclic quinazoline-2,4-dione core substituted with a phenethyl group at position 3 and a 1,2,4-oxadiazole moiety at position 1. The oxadiazole ring is further functionalized with a 4-ethoxyphenyl group, which introduces electron-donating properties due to the ethoxy substituent. Quinazoline-diones are known for their pharmacological relevance, particularly as kinase inhibitors and antimicrobial agents . The incorporation of the 1,2,4-oxadiazole ring enhances structural rigidity and may improve binding affinity to biological targets .
Properties
CAS No. |
1105197-10-1 |
|---|---|
Molecular Formula |
C27H24N4O4 |
Molecular Weight |
468.5 g/mol |
IUPAC Name |
1-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-phenylethyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C27H24N4O4/c1-2-34-21-14-12-20(13-15-21)25-28-24(35-29-25)18-31-23-11-7-6-10-22(23)26(32)30(27(31)33)17-16-19-8-4-3-5-9-19/h3-15H,2,16-18H2,1H3 |
InChI Key |
MPHWZKDKJMOYQW-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CCC5=CC=CC=C5 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CCC5=CC=CC=C5 |
Origin of Product |
United States |
Biological Activity
1-((3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. The following sections will detail its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of quinazoline derivatives often involves multi-step processes that incorporate various functional groups to enhance biological activity. A common approach includes the condensation of appropriate phenethylamine derivatives with oxadiazole precursors.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of quinazoline derivatives. For instance, a series of quinazoline-2,4(1H,3H)-dione derivatives were evaluated for their antimicrobial activities against both Gram-positive and Gram-negative bacteria. The results indicated that several compounds exhibited significant antibacterial activity, with inhibition zones ranging from 10 to 13 mm against Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Quinazoline Derivatives
| Compound | Target Bacteria | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| Compound 13 | Staphylococcus aureus | 11 | 80 |
| Compound 15 | Escherichia coli | 12 | 75 |
| Compound 14a | Candida albicans | 12 | 70 |
| Compound 14b | Staphylococcus aureus | 13 | 75 |
Anticancer Activity
Quinazoline derivatives have also been investigated for their anticancer properties. A study indicated that certain compounds demonstrated significant inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these compounds were notably lower than those of standard chemotherapeutic agents, suggesting a promising avenue for cancer treatment .
Table 2: Anticancer Activity of Quinazoline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 24.74 |
| Compound B | HCT-116 | 20.50 |
| Compound C | MCF-7 | 5.12 |
The biological activity of quinazoline derivatives can be attributed to their ability to inhibit key enzymes involved in bacterial DNA replication and cancer cell proliferation. Specifically, these compounds have been shown to act as inhibitors of bacterial gyrase and DNA topoisomerase IV, which are crucial for bacterial survival . Additionally, their interaction with cellular pathways involved in apoptosis may contribute to their anticancer effects.
Case Studies
- Antimicrobial Efficacy : A study focusing on the synthesis and biological evaluation of quinazoline derivatives reported that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity compared to their counterparts . This finding underscores the importance of structural modifications in optimizing therapeutic efficacy.
- Anticancer Potential : Research examining the effects of quinazoline derivatives on breast cancer cell lines revealed that specific modifications to the quinazoline scaffold resulted in significantly improved anticancer activity compared to existing treatments .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in various medicinal chemistry applications:
- Anticancer Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.
- Antimicrobial Properties : The oxadiazole moiety is known for its antimicrobial activity. Research suggests that derivatives of this compound could be effective against resistant bacterial strains.
Pharmacology
In pharmacological contexts, this compound is being investigated for:
- Targeted Drug Delivery : The unique structure allows for modifications that can enhance drug delivery systems, potentially improving the bioavailability of therapeutic agents.
- Receptor Modulation : Studies are ongoing to determine how this compound interacts with specific receptors in the body, which could lead to the development of new drugs targeting neurological disorders.
Material Science
The compound's unique chemical properties make it suitable for applications in material science:
- Organic Electronics : Its ability to form stable thin films makes it a candidate for organic semiconductor applications.
- Sensors : The compound's sensitivity to environmental changes could be harnessed in developing chemical sensors for detecting pollutants or hazardous substances.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer properties of similar quinazoline derivatives. The results indicated that compounds with oxadiazole substituents showed significant inhibition of tumor growth in vitro and in vivo models. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.
Case Study 2: Antimicrobial Efficacy
Research conducted on various derivatives of oxadiazole compounds highlighted their efficacy against Gram-positive and Gram-negative bacteria. The study found that modifications to the ethoxy group enhanced antimicrobial activity significantly compared to unmodified compounds.
Comparison with Similar Compounds
Heterocyclic Core Comparison
The quinazoline-dione core distinguishes the target compound from other heterocyclic systems. Key comparisons include:
Substituent Effects on Bioactivity
The 4-ethoxyphenyl group on the oxadiazole ring is a critical structural determinant. Comparisons with similar substituents:
Key Insight : The ethoxy group in the target compound likely improves pharmacokinetic properties compared to unsubstituted phenyl or polar hydroxyphenyl analogues .
Computational Insights
By analogy, DFT could predict:
Q & A
Q. What are the recommended synthetic routes for preparing 1-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione?
- Methodological Answer : The compound can be synthesized via cyclocondensation of intermediates followed by alkylation . For example:
- Step 1 : React N’-benzoyl-5-methyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carbohydrazide with phosphorous oxychloride under reflux to form the oxadiazole core .
- Step 2 : Alkylate the intermediate using 3-(4-ethoxyphenyl)-5-(chloromethyl)-1,2,4-oxadiazole in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to introduce the phenethylquinazoline moiety .
- Key Considerations : Monitor reaction progress via TLC and purify via column chromatography using silica gel and ethyl acetate/hexane gradients.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., ethoxyphenyl protons at δ 1.35–1.40 ppm for CH₃ and δ 4.05–4.10 ppm for OCH₂) and quinazoline carbonyl carbons (δ 165–170 ppm) .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretches at ~1700 cm⁻¹ for quinazoline-dione, C=N stretches at ~1600 cm⁻¹ for oxadiazole) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₉H₂₅N₄O₄) with <2 ppm error .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer :
- Antimicrobial Screening : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 50–200 µg/mL. Measure inhibition zones and compare to standard antibiotics .
- Cytotoxicity Testing : Employ MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values, ensuring selectivity indices >10 for therapeutic potential .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s antimicrobial efficacy?
- Methodological Answer :
- SAR Strategy : Vary substituents on the oxadiazole (e.g., replace ethoxyphenyl with halogenated or nitro groups) to improve membrane permeability. Synthesize derivatives via the same alkylation protocol .
- Data Table :
| Substituent (R) | MIC (µg/mL) S. aureus | MIC (µg/mL) E. coli |
|---|---|---|
| 4-Ethoxyphenyl | 25 | 50 |
| 4-Nitrophenyl | 12.5 | 25 |
| 3,4-Dichlorophenyl | 6.25 | 12.5 |
- Optimization : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) to increase electrophilicity and target binding .
Q. How to resolve contradictions in solubility data across different solvents?
- Methodological Answer :
- Solvent Polarity Analysis : Measure solubility in DMSO, ethanol, and water via UV-Vis spectroscopy. Use the Hildebrand solubility parameter (δ) to correlate solubility with solvent polarity .
- pKa Determination : Perform potentiometric titrations in non-aqueous solvents (e.g., DMF, acetone) using tetrabutylammonium hydroxide to identify ionization states affecting solubility .
- Example Data :
| Solvent | Solubility (mg/mL) | pKa |
|---|---|---|
| DMSO | 15.2 | 8.7 |
| Acetone | 2.1 | 9.3 |
| Water | 0.05 | N/A |
Q. What advanced computational methods predict binding modes with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with S. aureus dihydrofolate reductase (PDB: 3SRW). Prioritize hydrogen bonds between the oxadiazole ring and Arg₁₀₀ .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-enzyme complex. Analyze RMSD (<2 Å) and binding free energy (ΔG < -8 kcal/mol) .
Methodological Notes
- Synthesis Reproducibility : Ensure anhydrous conditions for alkylation steps to prevent hydrolysis of the oxadiazole ring .
- Analytical Validation : Cross-validate NMR data with DEPT-135 and HSQC experiments to resolve overlapping signals .
- Biological Assay Controls : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and solvent-only negative controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
